Boiling Point and Volatility: 5-Amino-1-benzofuran-3(2H)-one vs 5-Aminophthalide – A 70 °C Difference with Downstream Purification Consequences
The predicted boiling point of 5-amino-1-benzofuran-3(2H)-one (368.7 ± 42.0 °C at 760 mmHg) is approximately 70 °C lower than that of its positional isomer 5-aminophthalide (438.6 ± 45.0 °C at 760 mmHg) . This substantial difference, arising from the ketone vs lactone carbonyl placement, directly impacts distillation-cut planning, rotary evaporation parameters, and GC-MS method development. For laboratories employing fractional distillation or Kugelrohr short-path distillation for purification, the lower boiling point of the benzofuran-3-one isomer permits isolation at reduced thermal stress, potentially preserving the integrity of heat-sensitive derivatives. The boiling point of the alternate positional isomer 5-aminobenzofuran-2(3H)-one (357.168 °C) is closer to the target but reflects a different ring-fusion pattern (lactone carbonyl at position 2), underscoring that all three C₈H₇NO₂ regioisomers are chromatographically and thermodynamically distinct entities.
| Evidence Dimension | Predicted boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 368.7 ± 42.0 °C |
| Comparator Or Baseline | 5-Aminophthalide (CAS 65399-05-5): 438.6 ± 45.0 °C; 5-Aminobenzofuran-2(3H)-one (CAS 83528-03-4): 357.168 °C |
| Quantified Difference | ΔT_bp ≈ -69.9 °C vs 5-aminophthalide; +11.5 °C vs 5-aminobenzofuran-2(3H)-one |
| Conditions | Predicted values at 760 mmHg using MPBPWIN v1.42 / ACD/Labs Percepta; experimental boiling point data are not available in the primary literature for any of the three isomers. |
Why This Matters
A 70 °C lower boiling point relative to 5-aminophthalide enables gentler purification conditions and reduces thermal degradation risk during post-synthetic workup, a critical factor when choosing between isomeric building blocks for heat-sensitive downstream chemistry.
